benzyl N-(4-bromo-3-chlorophenyl)carbamate
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Overview
Description
Benzyl N-(4-bromo-3-chlorophenyl)carbamate is an organic compound with the molecular formula C14H11BrClNO2 It is a derivative of carbamate, featuring a benzyl group attached to the nitrogen atom and a 4-bromo-3-chlorophenyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-3-chlorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of larger reaction vessels
- Continuous monitoring of reaction parameters
- Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-bromo-3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can target the carbamate group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl carbamates
Oxidation: Oxidized derivatives of the phenyl ring or carbamate group
Reduction: Reduced forms of the carbamate or phenyl ring
Scientific Research Applications
Benzyl N-(4-bromo-3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(4-bromo-3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-bromo-2-chlorophenyl)carbamate
- Benzyl N-(4-bromo-3-fluorophenyl)carbamate
- Benzyl N-(4-chloro-3-bromophenyl)carbamate
Uniqueness
Benzyl N-(4-bromo-3-chlorophenyl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
benzyl N-(4-bromo-3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEYSHCMCAWSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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